Quantified Agonist Activity on Rat LXRβ Nuclear Receptor
19-Oxononadecanoic acid acts as a functional agonist for the rat Liver X Receptor beta (LXRβ) with a defined EC50 value, a property not observed for its close structural analog, nonadecanedioic acid [1]. This quantitative activity places its potency in context with other known LXR ligands [2].
| Evidence Dimension | EC50 for activation of rat LXRβ |
|---|---|
| Target Compound Data | 1.02 µM (1.02E+3 nM) [1] |
| Comparator Or Baseline | Nonadecanedioic acid: No reported LXRβ agonist activity [1]; Other endogenous LXR ligands: 24(S),25-epoxycholesterol EC50 = 3 µM, 22(R)-hydroxycholesterol EC50 = 3 µM [2] |
| Quantified Difference | 19-Oxononadecanoic acid is a ~3-fold more potent agonist than 24(S),25-epoxycholesterol and 22(R)-hydroxycholesterol for rat LXRβ [1][2]. Nonadecanedioic acid shows no activity, indicating the terminal aldehyde is critical for receptor activation [1]. |
| Conditions | Transactivation assay in HEK293FT cells expressing rat LXRβ, measured after 14-18 hours using a dual-luciferase reporter gene assay [1] |
Why This Matters
This data demonstrates that 19-oxononadecanoic acid is a functionally relevant tool for LXRβ research, offering a distinct activity profile compared to inactive analogs like nonadecanedioic acid, thereby justifying its selection for targeted pharmacological studies.
- [1] BindingDB. (2021). BDBM50509896 CHEMBL4456655: 19-Oxononadecanoic acid. Affinity Data for Oxysterols receptor LXR-beta (Rat). View Source
- [2] Janowski, B. A., et al. (1999). Structural requirements of ligands for the oxysterol liver X receptors LXRalpha and LXRbeta. Proc Natl Acad Sci U S A, 96(1), 266-271. Table 1. View Source
